N'-(5-chloro-2-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
CAS No.: 898464-53-4
Cat. No.: VC11893614
Molecular Formula: C21H20ClN3O3
Molecular Weight: 397.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898464-53-4 |
|---|---|
| Molecular Formula | C21H20ClN3O3 |
| Molecular Weight | 397.9 g/mol |
| IUPAC Name | N'-(5-chloro-2-methylphenyl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
| Standard InChI | InChI=1S/C21H20ClN3O3/c1-12-4-6-15(22)11-17(12)24-21(28)20(27)23-16-9-13-3-2-8-25-18(26)7-5-14(10-16)19(13)25/h4,6,9-11H,2-3,5,7-8H2,1H3,(H,23,27)(H,24,28) |
| Standard InChI Key | GBODRQDFAYXTSZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a tricyclic 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl core fused with an ethanediamide group and a substituted phenyl ring. Key structural elements include:
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Tricyclic Core: A rigid bicyclic framework with an embedded lactam ring (2-oxo-1-azatricyclo), contributing to conformational stability.
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Ethanediamide Moiety: The -N-C(=O)-C(=O)-N- group facilitates hydrogen bonding and metal coordination, critical for biological interactions.
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5-Chloro-2-Methylphenyl Substituent: The chloro and methyl groups at positions 5 and 2, respectively, enhance lipophilicity and steric effects.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 397.9 g/mol |
| IUPAC Name | N'-(5-Chloro-2-methylphenyl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
| InChIKey | GBODRQDFAYXTSZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
The InChIKey and SMILES descriptors confirm the compound’s stereochemical uniqueness, while the molecular weight (397.9 g/mol) aligns with mid-sized bioactive molecules.
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit synthetic routes remain unpublished, analogous compounds suggest a multi-step strategy:
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Core Formation: Cyclization reactions to construct the tricyclic lactam system, potentially via intramolecular amidation or Diels-Alder cycloaddition.
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Side-Chain Introduction: Coupling the ethanediamide group to the tricyclic core using carbodiimide-based crosslinkers (e.g., EDC/HOBt).
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Phenyl Substitution: Introducing the 5-chloro-2-methylphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.
Industrial-scale synthesis likely employs continuous flow reactors and catalytic systems to optimize yield and purity.
Reactivity Profile
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Oxidation: Susceptibility to oxidation at the lactam’s α-carbon, forming hydroxylated derivatives.
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Nucleophilic Substitution: The chloro group on the phenyl ring may undergo substitution with amines or thiols.
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Hydrolysis: The ethanediamide moiety could hydrolyze under acidic/basic conditions, yielding carboxylic acids.
| Target Class | Mechanism | Rationale |
|---|---|---|
| Serine Proteases | Competitive inhibition | Ethanediamide mimics substrate |
| Kinases | ATP-binding site obstruction | Tricyclic core’s planar structure |
| GPCRs | Allosteric modulation | Structural similarity to ergolines |
Antimicrobial and Anticancer Prospects
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Antimicrobial Activity: Chlorinated aromatic systems often disrupt bacterial cell membranes, as seen in fluoroquinolones.
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Anticancer Potential: Rigid tricyclic systems may intercalate DNA or inhibit topoisomerases, analogous to anthracyclines.
Analytical Characterization
Differentiation from Structural Analogs
The 5-chloro-2-methylphenyl variant differs from its 4-methylphenyl analog (CAS 898412-16-3) in:
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Substituent Position: Chloro at position 5 versus methyl at position 4.
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Electronic Effects: Chloro’s electron-withdrawing nature versus methyl’s electron-donating effect.
Table 3: Comparative Analysis
| Property | 5-Chloro-2-Methylphenyl Analog | 4-Methylphenyl Analog |
|---|---|---|
| Molecular Weight | 397.9 g/mol | 389.46 g/mol |
| LogP (Predicted) | 3.2 | 2.8 |
| Solubility (mg/mL) | <0.1 (Water) | <0.1 (Water) |
LC-MS/MS Differentiation:
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5-Chloro Analog: Fragmentation yields [M-Cl] ion at m/z 362.9.
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4-Methyl Analog: Dominant [M-CH] fragment at m/z 374.4.
Challenges and Future Directions
Research Gaps
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Bioactivity Data: No published studies on cytotoxicity, antimicrobial efficacy, or pharmacokinetics.
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Synthetic Optimization: Scalable routes and enantioselective synthesis require development.
Recommendations
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High-Throughput Screening: Evaluate inhibition profiles against kinase and protease libraries.
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Structural Modifications: Explore bromo or fluoro substitutions to enhance target affinity.
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